2-Tert-butylbenzaldehyde 2-Tert-butylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 16358-79-5
VCID: VC21069249
InChI: InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
SMILES: CC(C)(C)C1=CC=CC=C1C=O
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

2-Tert-butylbenzaldehyde

CAS No.: 16358-79-5

Cat. No.: VC21069249

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butylbenzaldehyde - 16358-79-5

Specification

CAS No. 16358-79-5
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 2-tert-butylbenzaldehyde
Standard InChI InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
Standard InChI Key TWQRQNJOSFBCJV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1C=O
Canonical SMILES CC(C)(C)C1=CC=CC=C1C=O

Introduction

Physical and Chemical Properties

2-Tert-butylbenzaldehyde exhibits distinctive physical and chemical properties that define its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-Tert-butylbenzaldehyde

PropertyValueReference
CAS Number16358-79-5
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
Physical StateLiquid at room temperature
Density1.0±0.1 g/cm³
Boiling Point242.7±19.0 °C at 760 mmHg
Flash Point97.6±7.6 °C
InChI KeyTWQRQNJOSFBCJV-UHFFFAOYSA-N

The compound possesses an aldehyde group which makes it susceptible to oxidation reactions and nucleophilic additions. The presence of the tert-butyl group at the ortho position creates steric hindrance that influences reactivity patterns and selectivity in chemical transformations. This bulky group also contributes to the compound's relatively high boiling point compared to unsubstituted benzaldehyde .

Structural Characteristics

The structure of 2-Tert-butylbenzaldehyde features a benzene ring with two key substituents: a tert-butyl group at position 2 and an aldehyde group (CHO) typically depicted at position 1. This structural arrangement creates a distinct molecular environment with important implications for its chemical behavior.

The tert-butyl group (-C(CH₃)₃) is a bulky substituent that exerts significant steric influence on the adjacent aldehyde function. This spatial arrangement affects the planarity of the aldehyde group relative to the aromatic ring, influencing its reactivity in various chemical transformations.

From an electronic perspective, the tert-butyl group acts as an electron-donating substituent through inductive effects, slightly increasing electron density in the aromatic ring. This electronic contribution, combined with the electron-withdrawing nature of the aldehyde group, creates an interesting electronic distribution across the molecule that can be exploited in targeted synthetic applications.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Tert-butylbenzaldehyde, each with specific advantages depending on the starting materials and desired scale of production.

Direct Formylation of tert-Butylbenzene

One common approach involves the direct formylation of 2-tert-butylbenzene using formylating agents. This method typically employs Vilsmeier-Haack conditions or similar formylation protocols to introduce the aldehyde functionality at the desired position.

Oxidation of 2-tert-Butylbenzyl Alcohol

Another synthetic route involves the controlled oxidation of 2-tert-butylbenzyl alcohol to the corresponding aldehyde. Various oxidizing systems can be employed for this transformation, including traditional reagents like pyridinium chlorochromate (PCC) or more modern methods using catalytic systems .

HBr-DMSO Oxidation System

Applications and Uses

2-Tert-butylbenzaldehyde serves as a valuable chemical intermediate in various synthetic applications across multiple industries.

Pharmaceutical Synthesis

The compound functions as an important building block in pharmaceutical synthesis, contributing to the development of various drug candidates. Its reactivity profile, particularly the aldehyde functionality combined with the steric influence of the tert-butyl group, makes it suitable for constructing more complex molecular scaffolds with specific spatial arrangements.

Fragrance Industry

In the fragrance industry, 2-tert-butylbenzaldehyde and its derivatives contribute to the creation of specific aromatic profiles. The compound's structural features can be modified to tune scent characteristics and persistence in commercial fragrance applications.

Dye Production

The compound also serves as an intermediate in the synthesis of specialized dyes. The aldehyde functionality provides a reactive handle for condensation reactions commonly employed in dye synthesis.

Research Applications

In research settings, 2-tert-butylbenzaldehyde is used as a model substrate for studying various organic reactions and as a precursor for the synthesis of more complex molecular architectures with specific functional properties.

Biological Activities

Research has indicated that 2-tert-butylbenzaldehyde and related compounds possess several biological activities that make them significant in both pharmacological and industrial contexts.

Enzyme Inhibition Properties

One notable biochemical property of 2-tert-butylbenzaldehyde is its potential role as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibitory activity suggests possible applications in cosmetic formulations aimed at skin whitening or hyperpigmentation treatment.

Anti-infective Research

In the context of broader anti-infective research, benzaldehyde derivatives have been investigated for activity against tropical disease-causing organisms. For example, certain pyrone derivatives with structural similarities to substituted benzaldehydes have shown activity against Plasmodium falciparum (malaria parasite) and Mycobacterium tuberculosis .

Comparison with Related Compounds

Understanding the properties of 2-tert-butylbenzaldehyde in relation to structurally similar compounds provides valuable insights into its unique characteristics and applications.

Table 2: Comparison of 2-Tert-butylbenzaldehyde with Related Compounds

CompoundKey Structural DifferenceNotable CharacteristicsReference
2-Tert-butylbenzaldehydeTert-butyl at position 2Steric hindrance affecting aldehyde reactivity
4-Tert-butylbenzaldehydeTert-butyl at position 4Different reactivity profile due to para substitution
2-Bromo-4-tert-butylbenzaldehydeAdditional bromo substituentEnhanced reactivity for coupling reactions
2-Amino-3,5-di-tert-butylbenzaldehydeAmino group and two tert-butyl groupsDifferent electronic properties and applications

The position of the tert-butyl group significantly impacts the compound's reactivity and applications. While 2-tert-butylbenzaldehyde features ortho-substitution that creates steric interactions with the aldehyde group, the para-substituted analogue (4-tert-butylbenzaldehyde) presents a different electronic environment with distinct reactivity patterns .

The addition of other functional groups, such as bromo or amino substituents, further modifies the electronic and steric properties of these compounds, expanding their potential applications in organic synthesis and pharmaceutical development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator